3-(5-乙基呋喃-2-基)吗啉

描述

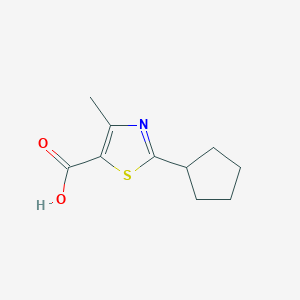

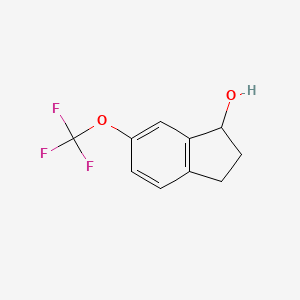

3-(5-Ethylfuran-2-yl)morpholine (also referred to as 3-EFM) is an organic compound belonging to the morpholine class of heterocyclic compounds. It is a colorless liquid with a boiling point of 165 °C and a molecular weight of 158.25 g/mol. 3-EFM is a versatile organic compound with a wide range of applications in the fields of organic synthesis, medicine, and biochemistry. It has been used as a reagent for the synthesis of several heterocyclic compounds, and as a building block for the synthesis of novel drugs. In addition, 3-EFM has also been used in various biochemical and physiological studies.

科学研究应用

-

Catalysis Science & Technology

- Morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), have been used to promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations . This is achieved by regenerating the flavin cofactor via sacrificial electron donation and by increasing the operational stability of flavin-dependent oxidoreductases .

- The method involves the use of enzymes for synthetic applications, which is a powerful and environmentally-benign approach to increase molecular complexity . The stabilization of the active forms of flavin by MOPS via formation of the spin correlated ion pair reduces the formation of hydrogen peroxide, circumventing the oxygen dilemma under aerobic conditions detrimental to fragile enzymes .

-

Chemistry of Heterocyclic Compounds

- Morpholines (1,4-oxazinanes) are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis have been covered in comprehensive reviews .

- The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

-

Electrochemical Reaction with Quinoline

-

Pharmacological Applications

- Morpholine derivatives have a broad spectrum of pharmacological profiles . They have been found to have various activities including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .

- Morpholines have also found applications as catalysts and ligands in asymmetric addition of organo-zinc compounds to aldehydes .

-

Synthesis of Biologically Active Compounds

- Morpholine is often selected as starting material for the preparation of enantiomerically pure α-amino acids, β-amino alcohols, peptides, as well as building blocks for the synthesis of biologically active compounds .

- Various functionalized morpholines occur in nature. Some synthetic biologically active compounds containing a morpholine ring are used in medical practice .

-

Synthesis of Morpholines

-

Pharmaceutical Chemistry

- Morpholine derivatives have a broad spectrum of pharmacological profiles . They have been found to have various activities including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .

- Morpholines have also found applications as catalysts and ligands in asymmetric addition of organo-zinc compounds to aldehydes .

-

Synthesis of Biologically Active Compounds

- Morpholine is often selected as starting material for the preparation of enantiomerically pure α-amino acids , β-amino alcohols , peptides , as well as building blocks for the synthesis of biologically active compounds .

- Various functionalized morpholines occur in nature. Some synthetic biologically active compounds containing a morpholine ring are used in medical practice .

-

Organic Room Temperature Phosphorescence

属性

IUPAC Name |

3-(5-ethylfuran-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-8-3-4-10(13-8)9-7-12-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZROGSTBLQPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethylfuran-2-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)

![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)

![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)